Cas no 2149982-06-7 (3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid)

3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}propanoic acid
- EN300-28273318
- 2149982-06-7
- 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid
-
- Inchi: 1S/C10H15NO4/c1-2-5-15-10(14)11-6-8(7-11)3-4-9(12)13/h2,8H,1,3-7H2,(H,12,13)
- InChI Key: MBEURCACCPHTCG-UHFFFAOYSA-N
- SMILES: O(CC=C)C(N1CC(CCC(=O)O)C1)=O
Computed Properties
- Exact Mass: 213.10010796g/mol
- Monoisotopic Mass: 213.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 0.7
3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273318-5.0g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}propanoic acid |
2149982-06-7 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 | |
Enamine | EN300-28273318-5g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}propanoic acid |
2149982-06-7 | 5g |
$3273.0 | 2023-09-09 | ||
Enamine | EN300-28273318-10g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}propanoic acid |
2149982-06-7 | 10g |
$4852.0 | 2023-09-09 | ||
Enamine | EN300-28273318-0.05g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}propanoic acid |
2149982-06-7 | 95.0% | 0.05g |
$948.0 | 2025-03-19 | |
Enamine | EN300-28273318-0.5g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}propanoic acid |
2149982-06-7 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 | |
Enamine | EN300-28273318-1.0g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}propanoic acid |
2149982-06-7 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
Enamine | EN300-28273318-10.0g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}propanoic acid |
2149982-06-7 | 95.0% | 10.0g |
$4852.0 | 2025-03-19 | |
Enamine | EN300-28273318-0.25g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}propanoic acid |
2149982-06-7 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
Enamine | EN300-28273318-2.5g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}propanoic acid |
2149982-06-7 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
Enamine | EN300-28273318-1g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}propanoic acid |
2149982-06-7 | 1g |
$1129.0 | 2023-09-09 |
3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid Related Literature
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid
Introduction to 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid (CAS No. 2149982-06-7) and Its Applications in Modern Chemical Biology
The compound 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid, identified by the CAS number 2149982-06-7, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound, featuring a complex azetidinyl core and an ester-functionalized propenoic acid moiety, has garnered attention due to its structural uniqueness and its potential utility in drug discovery and molecular targeting.
At the heart of this compound lies its intricate architecture, which combines a cyclic azetidine ring with an alkenyl ether group and a carbonyl-substituted side chain. The presence of these functional groups not only imparts unique chemical properties but also opens up diverse possibilities for biological interactions. Specifically, the azetidine ring is a common motif in bioactive molecules, often found in antibiotics and antiviral agents, while the ester group provides a versatile handle for further chemical modifications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding affinities and interactions of such complex molecules with greater precision. Studies have suggested that the 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid scaffold could interact with various biological targets, including enzymes and receptors involved in metabolic pathways. This has sparked interest in its potential as a lead compound for developing novel therapeutic agents.
One particularly intriguing aspect of this compound is its potential role in modulating inflammatory pathways. Inflammatory responses are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. The azetidine core, known for its ability to mimic natural bioactive scaffolds, may facilitate the development of molecules that can selectively inhibit key inflammatory mediators without causing off-target effects.
Furthermore, the ester functionality in 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid provides a site for conjugation with other pharmacophores or biomolecules, enabling the creation of prodrugs or targeted delivery systems. This flexibility is particularly valuable in drug development, where achieving optimal pharmacokinetic and pharmacodynamic properties is crucial.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial assays have demonstrated promising activity against certain enzyme targets, with IC50 values that rival those of existing therapeutic agents. These findings are particularly encouraging given the growing demand for innovative treatments that address unmet medical needs.
The synthesis of 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid presents both challenges and opportunities for synthetic chemists. The construction of the azetidine ring requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the propenoic acid side chain necessitates careful consideration of stereochemistry to maintain biological activity.
Recent innovations in synthetic methodologies have made it possible to access complex heterocycles like azetidines more efficiently than ever before. Transition-metal-catalyzed reactions, for instance, have emerged as powerful tools for constructing strained rings such as azetidines. These advances have not only simplified the synthesis of 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid but also paved the way for exploring related analogs with tailored properties.
The potential applications of this compound extend beyond traditional pharmaceuticals. In agrochemical research, derivatives of 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid could serve as lead compounds for developing novel pesticides or herbicides that target specific enzymatic pathways in pests while minimizing environmental impact.
Another emerging area is the use of such compounds in materials science. The unique structural features of 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid make it a candidate for designing functional materials with specific properties, such as enhanced biodegradability or improved binding affinity for industrial applications.
In conclusion, 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}propanoic acid (CAS No. 2149982-06-7) represents a promising entity with broad applications across multiple domains of chemical biology and pharmaceutical research. Its unique structural features, coupled with recent advances in synthetic chemistry and computational biology, position it as a valuable scaffold for developing novel therapeutic agents and functional materials. As research continues to uncover new possibilities for this compound, its significance is likely to grow further.
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